N-(Tert-butyl)-1-fluorocyclopropane-1-sulfonamide
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Overview
Description
N-(Tert-butyl)-1-fluorocyclopropane-1-sulfonamide: is an organic compound featuring a tert-butyl group, a fluorocyclopropane ring, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Tert-butyl)-1-fluorocyclopropane-1-sulfonamide typically involves the reaction of tert-butylamine with 1-fluorocyclopropane-1-sulfonyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.
Cyclopropane Ring Reactions: The fluorocyclopropane ring can undergo ring-opening reactions under specific conditions, leading to various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various N-substituted sulfonamides.
Oxidation Products: Sulfonic acids or sulfonyl chlorides.
Reduction Products: Amines or alcohols, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: N-(Tert-butyl)-1-fluorocyclopropane-1-sulfonamide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: The compound’s sulfonamide group is known for its biological activity, making it a candidate for the development of enzyme inhibitors and other bioactive molecules .
Medicine: Sulfonamide derivatives are widely used in medicinal chemistry for their antibacterial and antifungal properties. This compound could potentially be explored for similar applications .
Industry: In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(Tert-butyl)-1-fluorocyclopropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorocyclopropane ring adds rigidity to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
N-tert-Butylbenzenesulfinimidoyl chloride: Similar in having a tert-butyl group and sulfonamide functionality.
tert-Butyl 3-oxopiperidine-1-carboxylate: Shares the tert-butyl group and is used in organic synthesis.
Uniqueness: N-(Tert-butyl)-1-fluorocyclopropane-1-sulfonamide is unique due to the presence of the fluorocyclopropane ring, which imparts distinct chemical and physical properties. This ring structure is less common in sulfonamide compounds, making it a valuable scaffold for developing novel bioactive molecules .
Properties
Molecular Formula |
C7H14FNO2S |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
N-tert-butyl-1-fluorocyclopropane-1-sulfonamide |
InChI |
InChI=1S/C7H14FNO2S/c1-6(2,3)9-12(10,11)7(8)4-5-7/h9H,4-5H2,1-3H3 |
InChI Key |
LOIPCQDCBWTCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1(CC1)F |
Origin of Product |
United States |
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